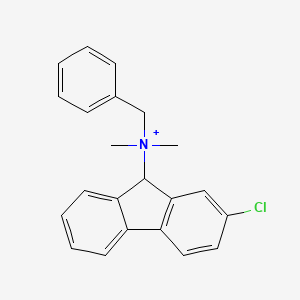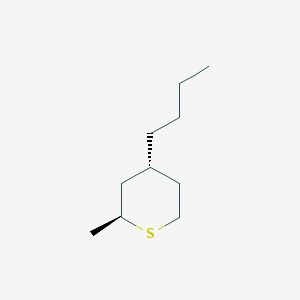
1,1-Dibromo-N,N,N',N',N'',N''-hexaethyl-lambda~5~-phosphanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine is a complex organophosphorus compound It is characterized by the presence of bromine atoms and ethyl groups attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine typically involves the reaction of phosphorus triamide with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the phosphorus atom. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions may lead to the formation of phosphines.
Substitution: The bromine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents such as chlorine and iodine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various halogenated derivatives
Aplicaciones Científicas De Investigación
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dibromoethane: A simpler dibromo compound used in industrial applications.
1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant.
1,3-Dibromo-5,5-dimethylhydantoin: Used in water treatment and as a bleaching agent.
Uniqueness
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine is unique due to its complex structure and the presence of multiple ethyl groups and bromine atoms
Propiedades
Número CAS |
73954-64-0 |
|---|---|
Fórmula molecular |
C12H30Br2N3P |
Peso molecular |
407.17 g/mol |
Nombre IUPAC |
N-[dibromo-bis(diethylamino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H30Br2N3P/c1-7-15(8-2)18(13,14,16(9-3)10-4)17(11-5)12-6/h7-12H2,1-6H3 |
Clave InChI |
OMSBOBABGJCYEI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(N(CC)CC)(N(CC)CC)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


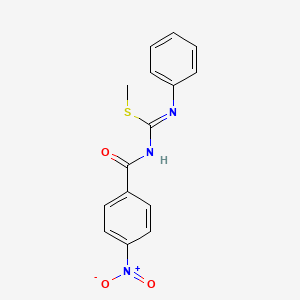

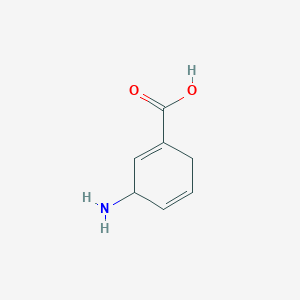


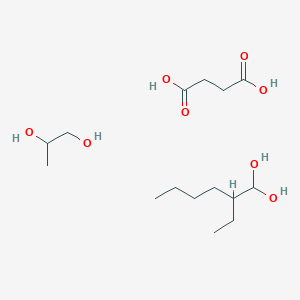
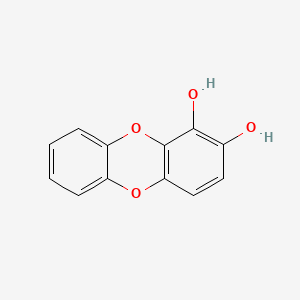
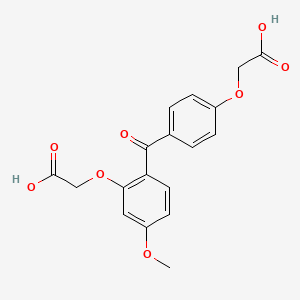
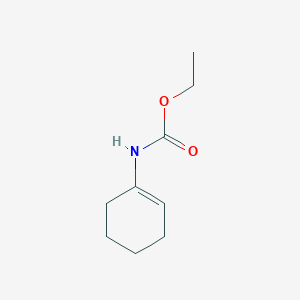
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
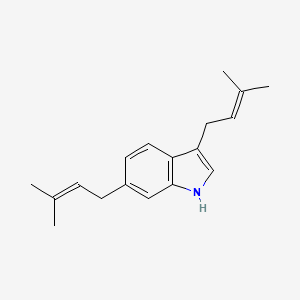
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)
